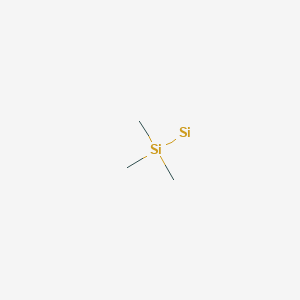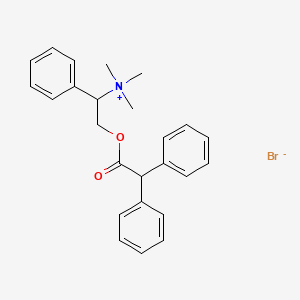
Hydrazine, heptyl-, sulfate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hydrazine, heptyl-, sulfate is a chemical compound that belongs to the class of hydrazine derivatives. It is a salt formed from the reaction of heptyl hydrazine with sulfuric acid. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Hydrazine, heptyl-, sulfate can be synthesized by reacting heptyl hydrazine with sulfuric acid. The reaction typically involves the following steps:
Preparation of Heptyl Hydrazine: Heptyl hydrazine is synthesized by the reaction of heptyl chloride with hydrazine hydrate in the presence of a base such as sodium hydroxide.
Formation of this compound: The heptyl hydrazine is then reacted with sulfuric acid to form the sulfate salt. The reaction is carried out in an aqueous medium at controlled temperatures to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions with optimized conditions to maximize yield and purity. The process includes:
Continuous Flow Reactors: These reactors allow for the continuous addition of reactants and removal of products, ensuring a steady production rate.
Purification Steps: The crude product is purified using techniques such as crystallization and filtration to obtain the pure compound.
Analyse Des Réactions Chimiques
Types of Reactions
Hydrazine, heptyl-, sulfate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides and other nitrogen-containing compounds.
Reduction: It can be reduced to form simpler hydrazine derivatives.
Substitution: It can undergo substitution reactions where the heptyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution Reactions: These reactions often require catalysts and specific solvents to proceed efficiently.
Major Products
The major products formed from these reactions include various nitrogen-containing compounds, such as amines, azides, and nitrates, depending on the reaction conditions and reagents used.
Applications De Recherche Scientifique
Hydrazine, heptyl-, sulfate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of hydrazones and other nitrogen-containing compounds.
Biology: It is used in biochemical assays and as a precursor for the synthesis of biologically active molecules.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism by which hydrazine, heptyl-, sulfate exerts its effects involves its ability to act as a nucleophile and participate in various chemical reactions. It targets specific molecular pathways, including:
Enzyme Inhibition: It can inhibit certain enzymes by forming stable complexes with them.
Redox Reactions: It participates in redox reactions, altering the oxidation state of other molecules.
Comparaison Avec Des Composés Similaires
Hydrazine, heptyl-, sulfate can be compared with other hydrazine derivatives, such as:
Hydrazine Sulfate: Similar in structure but lacks the heptyl group, making it less hydrophobic.
Methyl Hydrazine Sulfate: Contains a methyl group instead of a heptyl group, resulting in different reactivity and applications.
Phenyl Hydrazine Sulfate: Contains a phenyl group, making it more aromatic and suitable for different types of reactions.
Conclusion
This compound is a versatile compound with significant applications in various scientific fields. Its unique chemical properties make it valuable for research and industrial purposes. Understanding its preparation methods, chemical reactions, and applications can help in harnessing its full potential.
Propriétés
Numéro CAS |
39624-89-0 |
|---|---|
Formule moléculaire |
C7H20N2O4S |
Poids moléculaire |
228.31 g/mol |
Nom IUPAC |
heptylhydrazine;sulfuric acid |
InChI |
InChI=1S/C7H18N2.H2O4S/c1-2-3-4-5-6-7-9-8;1-5(2,3)4/h9H,2-8H2,1H3;(H2,1,2,3,4) |
Clé InChI |
VYRBPBPNOSXIRB-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCNN.OS(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



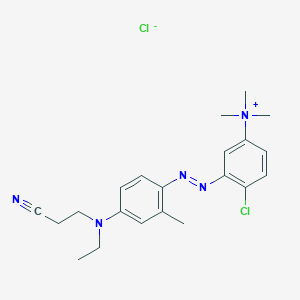
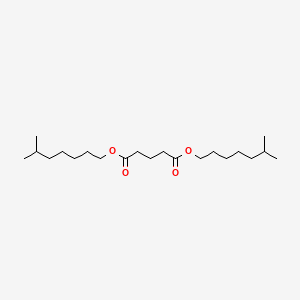
![N-[3,5-bis-(Trifluoromethyl)phenyl]-3-chlorobenzenesulfonamide](/img/structure/B15342396.png)
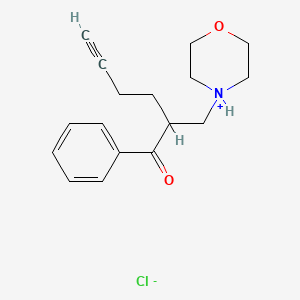
![1,4-diazabicyclo[2.2.2]octane;naphthalene-2,6-dicarboxylate;nickel(2+);nickel(3+)](/img/structure/B15342407.png)

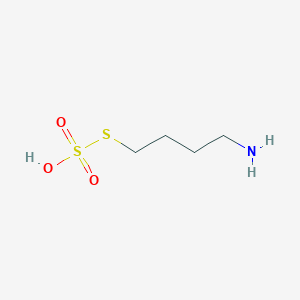

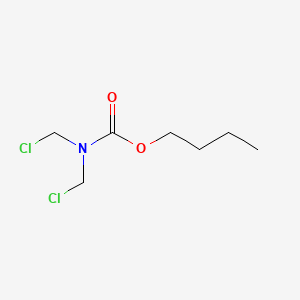
![(1S,2R,5R,6S,7S,8R,9R,11R)-8-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-9-hydroxy-6-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-1,5,7,9,11,13-hexamethyl-3,15-dioxabicyclo[10.2.1]pentadec-12-ene-4,14-dione](/img/structure/B15342450.png)
